molecular formula C10H11N5O4 B11042262 Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11042262
M. Wt: 265.23 g/mol
InChI Key: KYXHYCDZTMSLOA-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the triazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with hydrazine hydrate to form the triazolopyrimidine core. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA or RNA synthesis, thereby exhibiting its antiviral or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific triazolopyrimidine core structure, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11H14N4O4
  • Molecular Weight : 262.25 g/mol
  • IUPAC Name : this compound

The presence of the triazole and pyrimidine moieties contributes to its biological activity, particularly in terms of enzyme inhibition and interaction with cellular targets.

Anticancer Activity

Research has indicated that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives similar to methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine have shown effectiveness against various cancer cell lines:

CompoundCancer Cell LineIC50 (µg/mL)
1CCRF-CEM (leukemia)>20
2MCF-7 (breast)6.7

These findings suggest that while some analogues may lack potency (IC50 > 20 µg/mL), others show promising activity which warrants further investigation into structure-activity relationships (SAR) .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Studies have demonstrated that similar triazole derivatives possess broad-spectrum activity against bacteria and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that modifications to the triazole ring can enhance antimicrobial efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : It can intercalate into DNA or bind to nucleic acids, disrupting replication and transcription processes.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

Study on Anticancer Effects

A notable study assessed the anticancer effects of a related triazolo-pyrimidine derivative on human leukemia cells. The results showed that treatment led to significant apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold due to rising antibiotic resistance .

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

methyl 2-amino-7-(2-methoxy-2-oxoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H11N5O4/c1-18-7(16)3-6-5(8(17)19-2)4-12-10-13-9(11)14-15(6)10/h4H,3H2,1-2H3,(H2,11,14)

InChI Key

KYXHYCDZTMSLOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=NC2=NC(=NN12)N)C(=O)OC

Origin of Product

United States

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